5-Fluoro-2-morpholinoaniline hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Fluoro-2-morpholinoaniline hydrochloride serves as a precursor for the synthesis of sulfonamides and carbamates with significant antimicrobial activity. These derivatives exhibit promising results against bacterial and fungal strains, showcasing their potential in the development of new antimicrobial agents. The synthesis process involves the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound, leading to good yields. Molecular docking studies further support their efficacy by demonstrating good binding affinities at the active enzyme sites, which is crucial for their antimicrobial potency (Janakiramudu et al., 2017).
Synthesis and Characterization for Biological Activity
The compound has been synthesized and characterized for its potential in various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies. Its remarkable anti-TB activity and superior anti-microbial activity highlight the compound's relevance in medical research and pharmacological applications. This underscores the compound's versatility and potential in contributing to the development of treatments for a range of conditions (Mamatha S.V et al., 2019).
Contributions to Neurokinin-1 Receptor Antagonism
Research into neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has identified derivatives of this compound as highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the compound's potential in contributing to the development of new treatments for these conditions, showcasing its value in therapeutic applications (Harrison et al., 2001).
Antidepressive Activity
The synthesis and testing of this compound derivatives for antidepressant activities have been explored, with certain derivatives showing promise in preclinical models. This research opens pathways for the development of new antidepressant drugs, underscoring the compound's potential in addressing mental health conditions (Tao Yuan, 2012).
Larvicidal Activity
The compound has also been investigated for its larvicidal activity, with certain derivatives demonstrating significant potential. This suggests its application in the development of larvicidal agents, contributing to the control of vector-borne diseases and highlighting its broader impact on public health (S. Gorle et al., 2016).
Safety and Hazards
The safety information for 5-Fluoro-2-morpholinoaniline hydrochloride includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .
Properties
IUPAC Name |
5-fluoro-2-morpholin-4-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGQFPNHWFTUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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